1,7-Bis(difluoromethyl)naphthalene
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Overview
Description
1,7-Bis(difluoromethyl)naphthalene: is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 7 positions are replaced by difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: difluoromethylation . This involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the reaction of naphthalene with difluorocarbene precursors under specific conditions. For example, the use of difluorocarbene reagents in the presence of a catalyst can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1,7-Bis(difluoromethyl)naphthalene typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,7-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl groups into other functional groups.
Substitution: The difluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
1,7-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 1,7-Bis(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Electrophilic and Nucleophilic Reactions: The difluoromethyl groups can act as electrophiles or nucleophiles, depending on the reaction conditions.
Binding to Biological Targets: In biological systems, the compound may bind to specific proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
- 1,8-Bis(difluoromethyl)naphthalene
- 2,6-Bis(difluoromethyl)naphthalene
- 1,4-Bis(difluoromethyl)naphthalene
Comparison: 1,7-Bis(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity and physical properties. Compared to other similar compounds, this compound may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C12H8F4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,7-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11-12H |
InChI Key |
BIJNFSRGQUXKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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